![molecular formula C17H17NO4 B3015583 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid CAS No. 1007920-78-6](/img/structure/B3015583.png)
2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid is a chemical compound . It is also known as N-3-methoxybenzoylglycine . The molecular formula of this compound is C10H11NO4 .
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the chlorination of vanillic acid has been carried out by refluxing with thionyl chloride to produce 4-hydroxy-3-methoxybenzoyl chloride. This chloride was further treated with substituted amines in the presence of a base to produce corresponding amides .Wissenschaftliche Forschungsanwendungen
Crystal and Molecular Structures
The study of crystal and molecular structures of 1,3,4-oxadiazol-2(3H)-thiones derived from 2-[(3-Methoxybenzoyl)amino]-3-phenylpropanoic acid shows variations in molecular packing arrangements due to the shape of the molecules. This research provides insight into the solid-state molecular packing arrangement of such compounds (Khan, Ibrar, & Simpson, 2014).
Chiral Discrimination in Complexation
Research on complexation involving similar compounds, like (RS)-2-phenylpropanoic acids, highlights the chiral discrimination capabilities in chemical reactions, useful in understanding molecular interactions in pharmaceuticals and other applications (Brown et al., 1993).
Fluorescence Derivatization
The development of fluorescent derivatization reagents, related to this compound, offers advancements in chromatography, especially in fluorescence detection techniques, enhancing the capabilities in analytical chemistry (Tsuruta & Kohashi, 1987).
Lanthanoid Complexation
Studies on the complexation of lanthanoid(III) with substituted benzoic and phenylacetic acids, including compounds similar to this compound, contribute to the understanding of metal-ion coordination chemistry, relevant in fields like material science and medicinal chemistry (Hasegawa et al., 1989).
Synthesis of Oligodeoxyribonucleotide
The use of 3-methoxy-4-phenoxybenzoyl group, related to the compound , for amino protection in the synthesis of oligodeoxyribonucleotide, shows its application in genetic research and biotechnology, advancing the techniques in nucleic acid synthesis (Mishra & Misra, 1986).
Bioactive Phenyl Ether Derivatives
Research on phenyl ether derivatives, similar to this compound, from marine-derived fungi, contributes to the discovery of new compounds with potential therapeutic applications, especially in antioxidant and antimicrobial activities (Xu et al., 2017).
Enantioselective Synthesis
The enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which includes analogues of aromatic amino acids, demonstrates the potential of these compounds in designing specific pharmaceutical agents and in understanding stereochemistry in organic synthesis (Arvanitis et al., 1998).
Carboxypeptidase A Inhibition
Studies on the inhibition of carboxypeptidase A by substrate analogues, including compounds structurally related to this compound, contribute to understanding enzyme mechanisms and developing enzyme inhibitors for therapeutic purposes (Galardy & Kortylewicz, 1984).
Eigenschaften
IUPAC Name |
2-[(3-methoxybenzoyl)amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-22-14-9-5-8-13(11-14)16(19)18-15(17(20)21)10-12-6-3-2-4-7-12/h2-9,11,15H,10H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSGSEPUHFILJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

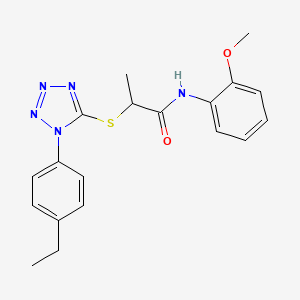
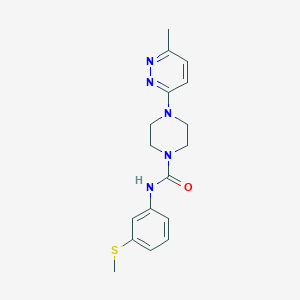

![7-ethoxy-3-[5-(2-furanyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]-1H-quinolin-2-one](/img/structure/B3015507.png)
![6-(butylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B3015508.png)

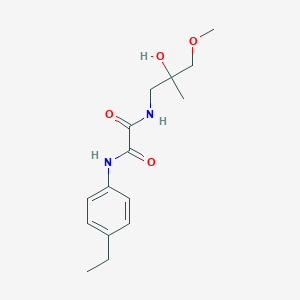

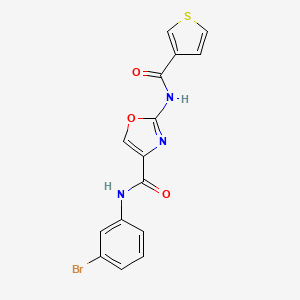
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-(pyridin-4-yl)acetamide](/img/structure/B3015516.png)
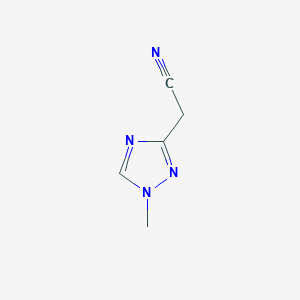
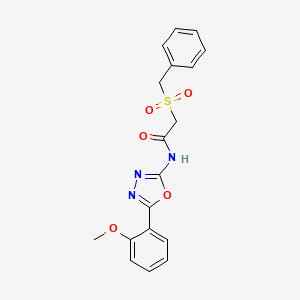

![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2-(2-chlorophenyl)ethanone](/img/structure/B3015523.png)